2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a triazolopyrazine derivative characterized by a pyrrolidine substituent at position 8 of the triazolopyrazine core and an isopropylphenyl acetamide moiety.
Properties
IUPAC Name |
2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14(2)15-5-7-16(8-6-15)22-17(27)13-26-20(28)25-12-9-21-18(19(25)23-26)24-10-3-4-11-24/h5-9,12,14H,3-4,10-11,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGPWFVCVWUALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is part of a class of triazolo-pyrazine derivatives that have garnered attention for their potential biological activities, particularly in oncology and enzymatic inhibition. This article aims to summarize the current understanding of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.42 g/mol. The structure features a triazolo-pyrazine core with substituents that enhance its biological profile.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent and its ability to inhibit specific kinases. The following sections detail the findings from various research studies.
Antitumor Activity
In a study evaluating various triazolo-pyrazine derivatives, the compound exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These results suggest that the compound has potent antitumor activity, particularly against breast cancer cells (MCF-7) .
The compound's mechanism of action appears to involve the inhibition of c-Met kinase , which plays a critical role in tumor growth and metastasis. The IC50 for c-Met kinase inhibition was determined to be around 48 nM , indicating strong inhibitory potential at nanomolar concentrations .
Case Studies
Several case studies have been conducted to further explore the biological activities of this compound:
- Cell Cycle Analysis : Flow cytometry was used to assess the impact of the compound on the cell cycle distribution in A549 cells, revealing an accumulation in the G0/G1 phase, which is indicative of cell cycle arrest.
- Apoptosis Induction : Annexin V-FITC/PI staining demonstrated that treatment with the compound led to increased apoptosis in treated cells compared to controls, confirming its role in promoting programmed cell death .
- Fluorescence Staining : Acridine orange (AO) staining showed significant morphological changes in treated cells, supporting the induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The triazolopyrazine scaffold is versatile, with modifications at positions 6, 8, and the acetamide side chain significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula (C₂₂H₂₈N₆O₂).
Key Observations
Analogues with sulfanyl (e.g., 4-chlorobenzylsulfanyl ) or phenoxy (e.g., 2-methylphenoxy ) groups may improve membrane permeability or redox activity. Piperidine or piperazine derivatives (e.g., 3-methylpiperidin-1-yl ) increase steric bulk, possibly affecting selectivity.
Acetamide Side Chain :
- The isopropylphenyl group in the target compound is lipophilic, favoring interactions with aromatic residues in enzymes.
- Methoxy (e.g., 3-methoxyphenyl ) or benzylpiperazinyl (e.g., ) substituents introduce polarity or hydrogen-bonding capacity, altering pharmacokinetics.
Synthetic Yields and Characterization :
- Derivatives like and were synthesized with moderate yields (51–63%), validated via NMR and chromatography .
- The target compound’s synthesis route is inferred to involve coupling of pyrrolidine with a triazolopyrazine intermediate, analogous to methods in .
Bioactivity and Functional Implications
- Antimicrobial Activity: Analogues with chlorobenzyl or methylphenoxy groups (e.g., ) align with compounds tested for antimicrobial properties in related studies .
- Kinase Inhibition : The pyrrolidine moiety resembles scaffolds in kinase inhibitors targeting ATP-binding pockets .
- Antioxidant Potential: Phenoxy-containing derivatives (e.g., ) demonstrate radical-scavenging activity, a trait explored in antioxidant-conjugated triazolopyrazines .
Q & A
Basic Research Question: What is the general synthetic route for preparing 2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide?
Methodological Answer:
The synthesis typically involves coupling a triazolopyrazinone core with substituted acetamide derivatives. Key steps include:
- Core Formation : Cyclization of amino-substituted pyrazines with triazole precursors under acidic conditions (e.g., using HCl or TFA) to form the triazolo[4,3-a]pyrazin-3-one scaffold .
- Substitution at Position 8 : Introduction of pyrrolidin-1-yl groups via nucleophilic aromatic substitution (e.g., using pyrrolidine in DMF at 80–100°C) .
- Acetamide Coupling : Reaction of the core with N-[4-(propan-2-yl)phenyl]chloroacetamide using coupling agents like EDCI/HOBt in anhydrous DMF at 60°C for 18 hours .
- Purification : Liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) or recrystallization (ethanol) yields the final compound .
Intermediate Research Question: How can researchers optimize reaction conditions for coupling steps using Design of Experiments (DoE)?
Methodological Answer:
DoE can systematically optimize parameters such as temperature, solvent polarity, and catalyst loading:
- Factors to Test : Temperature (40–80°C), molar ratios (1:1 to 1:2.5 of core:acetamide), and reaction time (12–24 hours).
- Response Variables : Yield, purity (HPLC), and byproduct formation.
- Statistical Modeling : Use fractional factorial designs to identify critical factors, followed by response surface methodology (RSM) for fine-tuning .
- Example : highlights flow-chemistry optimization for analogous syntheses, emphasizing real-time analysis and parameter adjustment.
Intermediate Research Question: What are the critical considerations for ensuring efficient coupling reactions with N-aryl acetamide derivatives?
Methodological Answer:
- Activation of Carboxylic Acids : Use EDCI/HOBt or DCC/DMAP to minimize racemization and improve coupling efficiency .
- Solvent Selection : Anhydrous DMF or DCM enhances reagent solubility and stability.
- Temperature Control : Maintain 60°C to balance reaction rate and side-product formation .
- Work-Up : Quench with water to precipitate crude product, followed by washing with Et₂O/petroleum ether to remove unreacted reagents .
Advanced Research Question: How can structural modifications of the triazolopyrazine core be designed for structure-activity relationship (SAR) studies?
Methodological Answer:
- Position-Specific Modifications :
- Position 6 : Introduce electron-withdrawing groups (e.g., nitro, cyano) to modulate electronic effects .
- Position 8 : Replace pyrrolidin-1-yl with piperazine or morpholine to alter solubility and binding affinity .
- Linker Variations : Substitute the acetamide linker with acrylamide or thiazolidine-carboxamide to probe steric effects .
- Synthetic Validation : Purify derivatives via column chromatography (silica gel, CHCl₃/MeOH) and confirm structures via ¹H/¹³C NMR .
Advanced Research Question: What challenges arise in characterizing the stereochemistry and tautomeric forms of this compound via NMR?
Methodological Answer:
- Tautomer Identification : The triazolopyrazinone core may exhibit keto-enol tautomerism. Use DMSO-d₆ as a solvent to stabilize tautomers and analyze ¹H NMR peaks (e.g., NH₂ protons at ~5.5 ppm) .
- Stereochemical Assignments : For chiral centers (e.g., in substituted pyrrolidine), employ NOESY or chiral HPLC with amylose-based columns .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve overlapping signals caused by conformational flexibility .
Advanced Research Question: How can researchers validate the purity and structural integrity of synthesized batches?
Methodological Answer:
- HPLC Method : Use a C18 column with a gradient mobile phase (e.g., 0.1% TFA in H₂O/acetonitrile) at 254 nm. Retention times should align with reference standards .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected m/z: calculated via exact mass).
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.4%) .
Advanced Research Question: How should researchers address contradictions in reported yields or biological activities across studies?
Methodological Answer:
- Source Analysis : Compare reaction conditions (e.g., reports 63% yield via chromatography vs. 75% via recrystallization).
- Reproducibility Tests : Replicate methods with controlled variables (e.g., solvent purity, catalyst batch).
- Byproduct Profiling : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolyzed products) that may affect yield discrepancies .
Intermediate Research Question: What strategies mitigate solubility issues during in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers containing cyclodextrins or Tween-80 .
- Prodrug Design : Introduce hydrophilic groups (e.g., epoxy-methoxy in ) to enhance aqueous solubility.
- Salt Formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH .
Advanced Research Question: How can the stability of the triazolo[4,3-a]pyrazinone heterocyclic system under physiological conditions be assessed?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Light/Heat Stability : Store samples under UV light (254 nm) and 40°C for 1 week; assess changes in NMR and melting point .
Advanced Research Question: What computational methods support the integration of in silico modeling with experimental SAR data?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), guided by NMR-derived conformational data .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
